3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine
Description
3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine is a halogenated pyridazine derivative featuring a 2-chloro-6-fluorobenzyl substituent at the 6-position. The compound’s structure combines electron-withdrawing substituents (Cl and F) with a lipophilic benzyl group, which may enhance its stability and membrane permeability compared to simpler pyridazine analogs.
Properties
IUPAC Name |
3-chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2/c12-9-2-1-3-10(14)8(9)6-7-4-5-11(13)16-15-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGJARUQBUNIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NN=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-chloropyridazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridazine N-oxides or reduction to form dihydropyridazine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Pyridazine N-oxides.
Reduction Products: Dihydropyridazine derivatives.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. In medicinal applications, it may interfere with DNA synthesis or protein function, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Key Observations :
- Piperazine-containing derivatives (e.g., ) show high enzyme inhibitory activity due to improved binding affinity.
- The target compound’s (2-chloro-6-fluorophenyl)methyl group may confer dual activity (e.g., MAO-B inhibition and anti-inflammatory effects) based on structural similarities to fluorophenyl-containing analogs .
Physicochemical Properties
Physical properties are influenced by substituent electronic and steric effects:
Key Observations :
- Higher halogen content (Cl, F) correlates with elevated melting points and reduced aqueous solubility.
- The target compound’s predicted LogP (3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility .
Biological Activity
3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with chloro and fluorophenyl groups. The molecular formula is with a molecular weight of approximately 248.1 g/mol. Its unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms are noted:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, disrupting normal cellular functions.
- Anticancer Activity : Preliminary studies suggest that it may interfere with DNA synthesis or protein function, which is crucial in cancer therapy .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.
Table 1: Anticancer Activity Against Different Cell Lines
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
Table 2: Antimicrobial Activity
Case Studies
- Anticancer Study : A study published in ACS Omega evaluated a series of pyridazine derivatives, including this compound, for their anticancer properties. The compound was found to significantly reduce tumor growth in xenograft models, indicating its potential as a therapeutic agent .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against various pathogens. It demonstrated effective inhibition of bacterial growth, suggesting its potential use in developing new antibiotics .
Research Applications
The compound is being explored for various applications in medicinal chemistry:
Q & A
Q. What safety protocols are mandated for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
